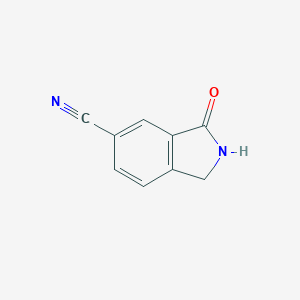

3-Oxoisoindoline-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-oxo-1,2-dihydroisoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXKDLJQBYJDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C#N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599923 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261726-80-0 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxoisoindoline-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety information, and potential biological significance. While direct experimental data on this specific molecule is limited, this guide draws upon research into the broader class of isoindolinone derivatives to infer potential applications and areas for future investigation.

Chemical Identity and Properties

This compound is a bicyclic compound featuring an isoindolinone core with a nitrile functional group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261726-80-0 | [1][2][3] |

| Molecular Formula | C₉H₆N₂O | [1][2] |

| Molecular Weight | 158.16 g/mol | [1][2] |

| Appearance | Detailed specifications available from suppliers | [3] |

| Purity | ≥99% (typical) | [3] |

| Storage | Store in a cool, dry place.[4] Keep in a tightly sealed container to prevent moisture absorption and contact with air.[4] | [3][4] |

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, some suppliers provide basic hazard information.

Table 2: Hazard Information for this compound

| Hazard Category | Information | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statement | H302: Harmful if swallowed | [1] |

General Handling Precautions:

Due to the limited safety data, it is recommended to handle this compound with the standard precautions for handling laboratory chemicals. This includes:

-

Using personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

-

Working in a well-ventilated area or under a chemical fume hood.

-

Avoiding inhalation of dust or fumes.

-

Preventing contact with skin and eyes.

-

Washing hands thoroughly after handling.

Synthesis and Experimental Protocols

A documented method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives has been reported, which may serve as a foundational reference for the synthesis of the 5-carbonitrile isomer.[5] The procedure involves a one-pot, three-component condensation reaction.

Hypothetical Synthesis Workflow:

The synthesis of isoindolinone derivatives often involves cyclization reactions. A potential synthetic route to this compound could be conceptualized as follows:

Caption: A generalized workflow for the synthesis of isoindolinone compounds.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not extensively documented in current literature. However, the isoindolinone scaffold is a recognized "privileged structure" in medicinal chemistry, present in numerous biologically active compounds.[1] Derivatives of isoindolinone and the related isoindoline-1,3-dione have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][6][7]

Potential Areas of Investigation:

-

Anticancer Activity: Isoindolinone derivatives have been explored as potential inhibitors of cyclin-dependent kinases (CDKs), such as CDK7, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[8]

-

Anti-inflammatory Activity: Some isoindolinone derivatives have been shown to inhibit inflammatory pathways, such as the NF-κB signaling cascade.[1]

-

Neuroprotection: Studies on isoindoline-dione derivatives have indicated neuroprotective effects against oxidative stress, potentially through the activation of the NRF2 signaling pathway.[2][6][7]

The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially influencing the binding affinity of the molecule to biological targets.[9][10]

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a potential mechanism by which an isoindolinone derivative might exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

Caption: A hypothetical model of NF-κB pathway inhibition by an isoindolinone derivative.

Experimental Workflows for Biological Evaluation

For researchers interested in investigating the biological activity of this compound, a general workflow for cell-based assays can be followed.

General Cell Viability Assay Workflow:

Caption: A standard workflow for assessing the cytotoxicity of a test compound.

Experimental Protocol: Cell Viability (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in drug discovery and development. While direct experimental data is currently sparse, its structural similarity to other biologically active isoindolinone derivatives suggests that it may possess interesting pharmacological properties. Future research should focus on the experimental determination of its physicochemical properties, a thorough toxicological evaluation, and screening for biological activities, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. Elucidation of its mechanism of action and identification of its molecular targets will be crucial steps in unlocking its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.1261726-80-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data [nj-finechem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Oxoisoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Oxoisoindoline-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document details a plausible synthetic pathway, experimental protocols for precursor synthesis, and a thorough analysis of its expected analytical and spectroscopic properties.

Introduction

This compound, also known as 5-cyanoisoindolin-1-one, is a bicyclic lactam derivative. The isoindolinone scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The presence of a nitrile group at the 5-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.

Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Cyanoisoindolin-1-one, 3-Oxo-5-cyanoisoindoline |

| CAS Number | 1261726-80-0[1] |

| Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol |

Synthetic Pathway

A robust and well-documented synthetic route to this compound proceeds through the key intermediate, 5-cyanophthalide. This precursor can be synthesized from 5-carboxyphthalide, which is then subjected to ammonolysis to form the desired isoindolinone ring.

Experimental Protocols

Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide

This protocol is adapted from established patent literature and involves a three-step process.[2]

Step 1: Synthesis of 5-Chlorocarbonylphthalide [2]

-

In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-carboxyphthalide (1.0 eq) in toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60-80°C and stir for 3-5 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain crude 5-chlorocarbonylphthalide, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Carbamoylphthalide

-

Dissolve the crude 5-chlorocarbonylphthalide in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0-5°C in an ice bath.

-

Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Filter the resulting precipitate and wash with cold water to obtain 5-carbamoylphthalide.

Step 3: Dehydration of 5-Carbamoylphthalide to 5-Cyanophthalide [3]

-

Suspend 5-carbamoylphthalide (1.0 eq) in a suitable solvent like toluene.

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux (approximately 75°C) for 4-6 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetic acid or toluene) to yield pure 5-cyanophthalide.[3]

Synthesis of this compound from 5-Cyanophthalide

-

Place 5-cyanophthalide (1.0 eq) in a sealed pressure vessel.

-

Add a solution of ammonia in a suitable solvent, such as methanol or ethanol (excess).

-

Heat the vessel to 100-150°C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction vessel to room temperature and carefully vent the ammonia.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Characterization Data

Detailed experimental spectra for this compound are not widely published. The following tables summarize the expected and reported data for the key intermediate, 5-cyanophthalide, and the predicted data for the final product based on analogous structures and spectroscopic principles.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Cyanophthalide | C₉H₅NO₂ | 159.14 | Off-white solid |

| This compound | C₉H₆N₂O | 158.16 | Expected to be a solid |

Spectroscopic Data

Infrared (IR) Spectroscopy

| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |

| 5-Cyanophthalide | ~3100, ~3090 | C-H stretch (aromatic)[4] |

| ~2231 | C≡N stretch (nitrile)[4] | |

| ~1757 | C=O stretch (γ-lactone)[4] | |

| ~1620, ~1470 | C=C stretch (aromatic)[4] | |

| This compound (Expected) | ~3200 (broad) | N-H stretch (lactam) |

| ~3100-3000 | C-H stretch (aromatic)[5] | |

| ~2230 | C≡N stretch (nitrile)[6] | |

| ~1680 | C=O stretch (γ-lactam) | |

| ~1610, ~1450 | C=C stretch (aromatic)[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (δ) are in ppm. Expected values for the target compound are predicted based on the analysis of related structures.

¹H NMR Data

| Compound | Solvent | Chemical Shifts (δ) and Multiplicity |

| 5-Cyanophthalide [3] | DMSO-d₆ | 8.22 (s, 1H), 8.04 (d, 1H), 8.03 (d, 1H), 5.48 (s, 2H) |

| This compound (Expected) | DMSO-d₆ | ~8.5-9.0 (s, 1H, NH), ~7.8-8.2 (m, 3H, Ar-H), ~4.5 (s, 2H, CH₂) |

¹³C NMR Data

| Compound | Solvent | Chemical Shifts (δ) |

| 5-Cyanophthalide [3] | DMSO-d₆ | 169.3, 147.7, 132.8, 129.0, 127.5, 126.0, 118.0, 116.1, 70.0 |

| This compound (Expected) | DMSO-d₆ | ~168 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~118 (C≡N), ~110 (Ar-C-CN), ~45 (CH₂) |

Mass Spectrometry (MS)

| Compound | Ionization Mode | Expected [M+H]⁺ |

| This compound | ESI+ | 159.0553 |

Applications in Drug Discovery

The 3-oxoisoindoline core is a component of several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. For example, the immunomodulatory drugs thalidomide and lenalidomide feature a related phthalimide structure, which is structurally similar to the oxoisoindoline core. These drugs function as molecular glues, inducing the degradation of specific proteins via the E3 ubiquitin ligase pathway.

The nitrile group of this compound can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies. This makes it a valuable starting material for the development of new chemical entities targeting various biological pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a detailed overview of a plausible synthetic route and the expected analytical and spectroscopic characteristics of this compound. The provided experimental protocols for the synthesis of its key precursor, 5-cyanophthalide, offer a practical starting point for researchers. The information compiled herein is intended to facilitate further research and development in the field of medicinal chemistry.

References

- 1. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data [nj-finechem.com]

- 2. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 3. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]

- 4. myexperiment.org [myexperiment.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-Oxoisoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectral characterization of 3-Oxoisoindoline-5-carbonitrile. Due to the limited availability of published experimental data for this specific molecule, this guide combines confirmed structural information with plausible synthetic routes and predicted spectroscopic data based on established chemical principles. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis who are interested in the isoindolinone scaffold.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound featuring an isoindolinone core with a nitrile functional group at the 5-position. The isoindolinone moiety is a common scaffold in medicinal chemistry, known for its presence in a variety of biologically active molecules. The nitrile group is a versatile functional handle for further chemical modifications.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol [1] |

| CAS Number | 1261726-80-0[1] |

| Canonical SMILES | C1=CC2=C(C=C1C#N)C(=O)N2 |

| Synonyms | 3-Oxo-5-cyanoisoindoline |

Hypothetical Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a hypothetical two-step synthesis starting from 4-bromo-2-formylbenzonitrile. This approach involves a nucleophilic aromatic substitution to introduce the nitrile group, followed by a reductive amination and cyclization to form the isoindolinone ring.

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-cyano-2-formylbenzonitrile

-

To a sealed reaction vessel, add 4-bromo-2-formylbenzonitrile (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous N,N-dimethylformamide (DMF).

-

Degas the mixture with nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to 150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-cyano-2-formylbenzonitrile.

Step 2: Synthesis of this compound

-

Dissolve 4-cyano-2-formylbenzonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol containing ammonia (e.g., a 7N solution in methanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) or bubble hydrogen through the solution.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the disappearance of the starting material. The reaction proceeds via reductive amination to form an intermediate amine, which undergoes spontaneous intramolecular cyclization to the lactam.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Spectroscopic Data for Structural Elucidation (Predicted)

The following sections detail the predicted spectroscopic data for this compound. This data is generated based on established principles of NMR, IR, and mass spectrometry and serves as a guide for the characterization of this molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene (CH₂) protons, and the amine (NH) proton of the isoindolinone ring system.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | s | 1H | NH |

| ~8.10 | s | 1H | Ar-H (H-4) |

| ~7.95 | d, J ≈ 8.0 Hz | 1H | Ar-H (H-6) |

| ~7.80 | d, J ≈ 8.0 Hz | 1H | Ar-H (H-7) |

| ~4.50 | s | 2H | CH₂ |

Note: The aromatic protons will form a complex splitting pattern. The predicted values are approximations. The NH proton is expected to be a broad singlet and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton, including the carbonyl, nitrile, and aromatic carbons.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C =O (Amide Carbonyl) |

| ~145.0 | Ar-C (Quaternary, C-7a) |

| ~138.0 | Ar-C (Quaternary, C-3a) |

| ~133.0 | Ar-C H (C-7) |

| ~128.0 | Ar-C H (C-4) |

| ~124.0 | Ar-C H (C-6) |

| ~118.0 | C ≡N (Nitrile) |

| ~112.0 | Ar-C (Quaternary, C-5) |

| ~45.0 | C H₂ |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3200 | Medium, Broad | N-H | Stretch |

| ~3050 | Medium | C-H (Aromatic) | Stretch |

| ~2950 | Weak | C-H (Aliphatic) | Stretch |

| ~2230 | Strong, Sharp | C≡N (Nitrile) | Stretch |

| ~1690 | Strong, Sharp | C=O (Amide) | Stretch |

| ~1610, ~1480 | Medium | C=C (Aromatic) | Stretch |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion | Description |

| 158 | [M]⁺˙ | Molecular Ion |

| 130 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 129 | [M - CHO]⁺ | Loss of a formyl radical |

| 103 | [M - CO - HCN]⁺˙ | Loss of CO followed by hydrogen cyanide |

The fragmentation would likely be initiated by the loss of carbon monoxide from the lactam ring, a common fragmentation pathway for such structures.

Logical Relationships in Structural Elucidation

The following diagram outlines the logical workflow for confirming the structure of a synthesized batch of this compound using the predicted spectroscopic data.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Isoindolinone synthesis [organic-chemistry.org]

Spectroscopic Profile of 3-Oxoisoindoline-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Oxoisoindoline-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related isoindolinone derivatives and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its analogs in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | d | 1H | Ar-H |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.6-7.8 | s | 1H | Ar-H |

| ~4.5 | s | 2H | CH₂ |

| ~8.5 (broad) | s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Lactam) |

| ~145 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~118 | C≡N |

| ~110 | Ar-C-CN |

| ~45 | CH₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1690 | Strong | C=O Stretch (Lactam) |

| ~1610, 1480 | Medium | C=C Aromatic Ring Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 130 | Medium | [M - CO]⁺ |

| 129 | High | [M - HCN]⁺ |

| 103 | Medium | [M - CO - HCN]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent disc using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal (for ATR) prior to scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For LC-MS, dissolve the sample in a mixture of water and a polar organic solvent such as acetonitrile or methanol.[5]

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and provide structural information. For LC-MS, Electrospray Ionization (ESI) is a common technique.[3][6]

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[2]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unict.it [iris.unict.it]

- 5. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile: Physicochemical Properties, Experimental Protocols, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoisoindoline-5-carbonitrile is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a prominent structural motif in a variety of biologically active molecules and approved pharmaceuticals, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways based on the broader understanding of the isoindolinone chemical class.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while the molecular formula and weight are definitive, other parameters are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | [3] |

| Molecular Weight | 158.16 g/mol | [3] |

| CAS Number | 1261726-80-0 | [3] |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Melting Point | >250 °C (Predicted) | General knowledge of similar structures |

| Boiling Point | Decomposes before boiling (Predicted) | General knowledge of similar structures |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water (Predicted) | General knowledge of similar structures |

| pKa | ~15-16 for the N-H proton (Predicted) | General knowledge of lactams |

| LogP | 1.0 - 1.5 (Predicted) | General knowledge of similar structures |

Experimental Protocols

The following protocols are based on established methods for the synthesis, purification, and analysis of isoindolinone derivatives and can be adapted for this compound.[1][4][5]

Synthesis of this compound

This procedure is adapted from the synthesis of related isoindolinone structures.

Materials:

-

4-Cyano-2-formylbenzoic acid

-

Ammonia solution (28-30%)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: To a solution of 4-cyano-2-formylbenzoic acid (1 equivalent) in methanol in a round-bottom flask, add an excess of concentrated ammonia solution. Stir the mixture at room temperature for 2-4 hours until the formation of the intermediate imine is complete, as monitored by Thin Layer Chromatography (TLC).

-

Reduction and Cyclization: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The reduction of the imine followed by intramolecular cyclization will yield this compound.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of 1M HCl until the pH is neutral. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)

-

TLC plates

Procedure:

-

TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol mixture) and spot it on a TLC plate. Develop the plate using a solvent system such as hexane:ethyl acetate (e.g., 1:1 or 2:1) to determine the appropriate mobile phase for column chromatography.

-

Column Chromatography: Prepare a silica gel column with the chosen solvent system. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.[6]

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The spectra should be consistent with the structure of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the isoindolinone scaffold is a well-established pharmacophore.[1][2] Based on the activities of related compounds, this compound may exhibit potential as an inhibitor of various signaling pathways implicated in disease.

Potential as a Kinase Inhibitor

Many isoindolinone derivatives have been identified as potent kinase inhibitors.[7][8] For instance, some analogs have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

Caption: Potential mechanism of kinase inhibition by this compound.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival.[9][10] Some isoindolinone-containing compounds have been shown to inhibit this pathway, suggesting potential anti-inflammatory applications.

Caption: Putative inhibition of the NF-κB signaling pathway.

Potential Activation of the NRF2 Pathway

The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[11][12][13] Activation of NRF2 can protect cells from oxidative stress, a key factor in many diseases. Some electrophilic compounds can activate this pathway, and the structure of this compound suggests it could potentially interact with components of this pathway.

Caption: Hypothetical activation of the NRF2 antioxidant pathway.

Conclusion

This compound is a compound of interest due to its core isoindolinone structure, which is prevalent in many biologically active molecules. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its physicochemical properties, plausible experimental protocols, and potential therapeutic targets based on the well-documented activities of the isoindolinone class. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to determine its potential in drug discovery and development.

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. calpaclab.com [calpaclab.com]

- 4. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. NF-κB-iNOS-COX2-TNF α inflammatory signaling pathway plays an important role in methotrexate induced small intestinal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NRF2-ARE signaling is responsive to haloacetonitrile-induced oxidative stress in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Solubility of 3-Oxoisoindoline-5-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-Oxoisoindoline-5-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of this compound, a key intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and various downstream applications.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides qualitative solubility insights derived from reported synthetic procedures and outlines a comprehensive experimental protocol for its quantitative determination.

Qualitative Solubility Data

Analysis of synthetic methodologies for this compound indicates its solubility in certain organic solvents. The solvents listed below have been used in its reaction and purification steps, suggesting at least partial solubility.

| Solvent Name | Chemical Formula | Type | Basis for Inclusion |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Used as a solvent in the synthesis of this compound. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Used as an eluent in the purification (column chromatography) of the compound. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Used as a solvent in the synthesis of a precursor to this compound. |

| Methanol | CH₄O | Polar Protic | Used as a solvent in the synthesis of a precursor to this compound. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility values, the isothermal shake-flask method is a widely accepted and robust technique. This protocol provides a step-by-step guide for its implementation.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker.

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the extracted solution through a syringe filter into a volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: A flowchart of the shake-flask method for determining compound solubility.

An In-depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of novel chemical entities is paramount. This guide provides a detailed overview of 3-Oxoisoindoline-5-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry.

Nomenclature

The systematic and unambiguous naming of a chemical compound is crucial for clear communication in research and development.

IUPAC Name: 3-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile

The parent heterocycle is isoindoline, for which the preferred IUPAC name is 2,3-dihydro-1H-isoindole.[1] The "3-oxo" prefix indicates a carbonyl group at the third position of the isoindoline ring, and "5-carbonitrile" specifies a nitrile group attached to the fifth carbon of the benzene ring.

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1261726-80-0 | [3][4] |

| Molecular Formula | C₉H₆N₂O | [3] |

| Molecular Weight | 158.16 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage | Store at room temperature in a cool, dry place away from heat and direct sunlight. Keep in a tightly sealed container. | [2][3] |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below is a detailed methodology for a key synthetic step.

Synthesis of this compound from 6-Bromoisoindolin-1-one

This protocol describes the cyanation of an aryl bromide to yield the target compound, a common transformation in the synthesis of nitrile-containing molecules.

Materials:

-

6-Bromoisoindolin-1-one (starting material)

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Zinc dust (Zn)

-

Dimethylformamide (DMF)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine 6-bromoisoindolin-1-one, zinc cyanide, tetrakis(triphenylphosphine)palladium(0), and zinc dust in dimethylformamide.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture with microwaves at a specified temperature and for a predetermined duration to drive the cyanation reaction to completion.

-

After the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture is then subjected to a standard aqueous work-up and extraction with a suitable organic solvent.

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography, to afford pure this compound.

Visualizing Synthesis and Biological Relevance

Diagrams are essential for illustrating complex chemical and biological processes. The following diagrams, created using the DOT language, depict the synthetic workflow and the logical relationships of the biological activities of the broader isoindolinone class of compounds.

Caption: Synthetic pathway to this compound.

The isoindolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Caption: Biological activities associated with the isoindolinone chemical class.

References

A Technical Guide to Quantum Chemical Calculations for 3-Oxoisoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Oxoisoindoline-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its molecular structure, electronic properties, and reactivity is crucial for the rational design of novel derivatives with targeted biological activities. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level. This guide outlines a comprehensive computational methodology for the theoretical investigation of this compound using Density Functional Theory (DFT). While specific published quantum chemical data for this exact molecule is scarce, this document presents a standardized, robust protocol and representative data based on established computational practices for structurally related isoindoline and nitrile-containing compounds.[1][2][3] The aim is to provide a foundational framework for researchers to conduct, interpret, and apply these calculations in drug development and materials research.

Computational Methodology (Protocols)

The theoretical investigation of this compound can be effectively performed using Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for organic molecules.[3][4]

-

Software: Calculations can be executed using standard quantum chemistry software packages such as Gaussian, ORCA, or NWChem.[5]

-

Level of Theory:

-

Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and suitable choice for reliable results in organic molecules.[6][7] For mechanistic studies or reactions where dispersion forces are critical, dispersion-corrected functionals like ωB97X-D may be employed.[8]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (+) on both heavy atoms and hydrogen, along with polarization functions (d,p), providing the necessary flexibility for accurately describing the electron distribution, particularly for the nitrile group and carbonyl oxygen.[3][6]

-

-

Computational Steps:

-

Geometry Optimization: An initial 3D structure of this compound is created. A full geometry optimization is then performed at the B3LYP/6-311++G(d,p) level of theory to locate the molecule's lowest energy conformation.[3]

-

Frequency Analysis: Following optimization, vibrational frequency calculations are conducted at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[1] These calculations also yield theoretical infrared (IR) spectra, which can be compared with experimental data.[2][9]

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis for atomic charges.[1][6]

-

Data Presentation: Predicted Molecular Properties

The following tables summarize the quantitative data expected from the proposed computational study. These values are foundational for understanding the molecule's stability, reactivity, and potential intermolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters (Representative data based on similar structures)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.22 |

| C-N (amide) | 1.38 | |

| C≡N (nitrile) | 1.16 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angles (°) | O=C-N | 125.0 |

| C-N-C | 128.0 | |

| C-C≡N | 179.0 |

Table 2: Predicted Vibrational Frequencies (Key frequencies for spectroscopic comparison)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3300 | Amide N-H bond stretch |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H bond stretches |

| C≡N Stretch | ~2230 | Nitrile group stretch |

| C=O Stretch | ~1710 | Amide carbonyl stretch |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |

Table 3: Predicted Electronic and Global Reactivity Descriptors (Calculated at the B3LYP/6-311++G(d,p) level)

| Property | Symbol | Predicted Value (eV) | Significance |

| HOMO Energy | EHOMO | -7.0 | Electron-donating ability |

| LUMO Energy | ELUMO | -2.5 | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 | Chemical stability and reactivity |

| Electronegativity | χ = -(EHOMO+ELUMO)/2 | 4.75 | Ability to attract electrons |

| Chemical Hardness | η = (ELUMO-EHOMO)/2 | 2.25 | Resistance to change in electron distribution |

| Global Softness | S = 1/(2η) | 0.22 | Measure of molecular polarizability |

Discussion: The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[4][8] The distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack, respectively.[1] For instance, DFT studies on similar isoindole molecules suggest the HOMO is often located over the aromatic ring, while the LUMO is concentrated over the electron-withdrawing groups.[1] The Molecular Electrostatic Potential (MEP) map visually identifies electron-rich (negative potential, typically near the carbonyl oxygen and nitrile nitrogen) and electron-poor (positive potential, near the amide hydrogen) regions, which are key for predicting non-covalent interactions with biological targets like proteins.[6]

Visualizations: Workflows and Applications

The following diagrams illustrate the computational workflow and the logical connections between the calculated properties and their applications in drug development.

Conclusion

This technical guide provides a robust framework for the quantum chemical investigation of this compound. By applying the detailed DFT protocol, researchers can generate valuable data on the molecule's geometric, vibrational, and electronic properties. These theoretical insights are instrumental in understanding its fundamental chemical behavior, interpreting experimental spectroscopic data, and guiding the rational design of new derivatives for applications in medicinal chemistry and materials science. The correlation of these computational results with experimental findings will ultimately accelerate the discovery and development of novel compounds with enhanced efficacy and desired properties.

References

- 1. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. Synthesis, molecular modeling studies and bronchodilation properties of nicotinonitrile containing-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Architectural Blueprint of a Promising Scaffold: A Technical Guide to 3-Oxoisoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxoisoindoline-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its synthesis and potential applications. While a detailed crystallographic analysis of this compound is not publicly available at the time of this publication, this document compiles relevant synthetic methodologies and discusses the structural characteristics of related isoindolinone derivatives to offer valuable insights for researchers in the field.

Introduction

The isoindolinone core is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The incorporation of a carbonitrile group at the 5-position of the 3-oxoisoindoline ring system introduces a key functional group that can participate in various chemical transformations and modulate the electronic properties of the molecule, potentially enhancing its therapeutic efficacy. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Crystalline Structure

A thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a specific entry for the crystal structure of this compound. Therefore, detailed crystallographic data such as the crystal system, space group, and precise lattice parameters for this specific compound cannot be presented.

To provide a contextual understanding, Table 1 summarizes the crystallographic data for a related isoindolinone derivative, 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile. It is crucial to note that these data are for a different molecule and should be used for comparative and informational purposes only.

Table 1: Crystallographic Data for 3-(1,3-Dioxoisoindoline-2-yl)propanenitrile

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1368 (17) |

| b (Å) | 8.2543 (16) |

| c (Å) | 12.646 (2) |

| α (°) | 90 |

| β (°) | 96.909 (3) |

| γ (°) | 90 |

| Volume (ų) | 946.8 (3) |

| Z | 4 |

Note: Data corresponds to a related but distinct compound and is provided for illustrative purposes.

Experimental Protocols: Synthesis of Isoindolinone Scaffolds

The synthesis of the 3-oxoisoindoline core can be achieved through various synthetic routes. A common and efficient method for the preparation of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives involves a one-pot, three-component condensation reaction.

General Procedure for the Synthesis of N-Substituted 3-Oxoisoindoline-1-carbonitriles

This protocol describes a general method for synthesizing N-substituted 3-oxoisoindoline-1-carbonitriles from 2-carboxybenzaldehyde, a primary amine, and trimethylsilyl cyanide (TMSCN) using sulfamic acid as a catalyst.

Materials:

-

2-carboxybenzaldehyde (1 equivalent)

-

Primary amine (1.2 equivalents)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equivalents)

-

Sulfamic acid (NH₂SO₃H) (10 mol%)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2-carboxybenzaldehyde, the primary amine, TMSCN, and sulfamic acid in ethanol is heated to reflux with stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Ethyl acetate is added, and the organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 3-oxoisoindoline-1-carbonitrile.

Caption: General workflow for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles.

Signaling Pathways and Biological Activities

While specific signaling pathways directly modulated by this compound have not been extensively characterized, the broader class of isoindolinone derivatives has been implicated in various biological processes. For instance, certain isoindolinone-containing compounds have shown potential as antibacterial agents and inhibitors of enzymes such as carbonic anhydrase. The nitrile functionality, being a potent electron-withdrawing group and a hydrogen bond acceptor, is hypothesized to play a crucial role in the binding affinity and selectivity of these compounds to their molecular targets.

The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow a structured screening process.

Caption: Logical workflow for the investigation of biological activity.

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. Although its specific crystalline structure remains to be elucidated, the synthetic methodologies for related compounds are well-established, providing a solid foundation for further exploration. Future studies involving single-crystal X-ray diffraction are imperative to fully characterize the three-dimensional architecture of this promising scaffold, which will undoubtedly accelerate the rational design of new and effective drug candidates. Researchers are encouraged to pursue the crystallization of this compound to contribute this fundamental data to the scientific community.

A Comprehensive Technical Guide to the Biological Activity Screening of 3-Oxoisoindoline-5-carbonitrile and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies and potential biological activities associated with the 3-oxoisoindoline-5-carbonitrile scaffold. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings from structurally related isoindolinone derivatives to offer a predictive framework for its biological screening. The isoindolinone core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antioxidant, and enzyme inhibitory activities.[1]

Quantitative Biological Activity Data of Isoindolinone Derivatives

The following tables summarize the reported biological activities of various isoindolinone derivatives, offering insights into the potential therapeutic applications of the this compound core.

Table 1: Anticancer and Cytotoxic Activity

| Compound Derivative | Cell Line | Assay | Activity (IC₅₀) | Reference |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | MTT | 5.89 µM | [2] |

| 2,3-Dioxoindoline-5-carbonitrile Derivative | HeLa | MTT | Significant Activity | [3] |

| 2,3-Dioxoindoline-5-carbonitrile Derivative | MCF-7 | MTT | Substantial Activity | [3] |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | - | - | 1.6 times more active than metamizole sodium (analgesic activity) | [4] |

| Isoindolinone derivative 2a | A549 | WST-1 | Dose-dependent anticancer activity | [5] |

Table 2: Enzyme Inhibition

| Compound Derivative | Target Enzyme | Inhibition Parameter | Value | Reference |

| Isoindolinone derivative 2c | Carbonic Anhydrase I (hCA I) | Kᵢ | 11.48 ± 4.18 nM | [5] |

| Isoindolinone derivative 2f | Carbonic Anhydrase I (hCA I) | Kᵢ | 16.09 ± 4.14 nM | [5] |

| Isoindolinone derivative 2c | Carbonic Anhydrase II (hCA II) | Kᵢ | 9.32 ± 2.35 nM | [5] |

| Isoindolinone derivative 2f | Carbonic Anhydrase II (hCA II) | Kᵢ | 14.87 ± 3.25 nM | [5] |

| N,N-phthaloylacetamide derivative | Cyclooxygenase-2 (COX-2) | - | Favored COX-2 selectivity | [6] |

Table 3: Antioxidant Activity

| Compound Derivative | Assay | Activity (SC₅₀) | Reference |

| Arylated tetrahydrobenzo[h]quinoline-3-carbonitriles | DPPH radical scavenging | 21.30–138.30 μM | [4] |

| 3-Oxoisoindoline-5-carboxamides | DPPH radical scavenging | Compound 8a showed dominant activity |

Experimental Protocols

Detailed methodologies for key biological assays are provided below to guide the screening of this compound.

Cytotoxicity Screening: MTT Assay

This protocol is for determining the in vitro cytotoxicity of a test compound against human cancer cell lines.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.[3][7]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3][7]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7] The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[8][9]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

-

Test compound (this compound) dissolved in a suitable solvent

-

Positive control (e.g., ascorbic acid)

-

96-well plate or spectrophotometer cuvettes

-

Methanol or ethanol

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and the positive control in the chosen solvent.[9]

-

Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution. Add an equal volume of the DPPH working solution to each well. Include a blank containing only the solvent and DPPH solution.[9]

-

Incubation: Mix thoroughly and incubate the plate in the dark for 30 minutes.[9][10]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[9]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[8] The SC₅₀ (the concentration required to scavenge 50% of DPPH radicals) is then determined.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

Test compound (this compound)

-

Positive control inhibitor

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Pre-incubation: Incubate the mixture for a specified time to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Measurement: Stop the reaction (if necessary) and measure the product formation or substrate depletion using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical screening workflow and a relevant signaling pathway for isoindolinone derivatives.

Caption: General workflow for the biological activity screening of a novel compound.

Caption: Simplified CDK7 signaling pathway in cell cycle and transcription.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of its analogs, it is plausible that this compound may exhibit anticancer, antioxidant, and enzyme-inhibitory properties. The experimental protocols and screening workflows provided in this guide offer a robust framework for elucidating the pharmacological profile of this compound and its future derivatives. Further investigations, including broad-panel cell line screening and specific enzyme targeting, are warranted to fully explore the therapeutic potential of this chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Oxoisoindoline-4-carboxamides as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs), resulting in synthetic lethality and targeted cancer cell death. This vulnerability has established PARP inhibitors as a significant class of anticancer agents.[1][2]

The 3-oxoisoindoline-4-carboxamide scaffold represents a promising class of PARP inhibitors. Through conformational restriction of a benzamide by the formation of a seven-membered hydrogen bond with the oxoisoindoline carbonyl group, these compounds are designed for optimal orientation to bind to the PARP active site.[1][2] Structure-activity relationship (SAR) studies have indicated that the presence of a secondary or tertiary amine on the lactam nitrogen is important for cellular potency.[1][2]

These application notes provide a summary of the available data on 3-oxoisoindoline-4-carboxamide derivatives as PARP inhibitors, along with detailed protocols for their synthesis and evaluation.

Data Presentation

| Compound ID | R Group | PARP-1 IC50 (nM) | Cellular PARP Inhibition (EC50, nM) | Reference |

| 1a | H | >1000 | >10000 | [1][2] |

| 1b | Methyl | 250 | 5000 | [1][2] |

| 1c | Ethyl | 150 | 2000 | [1][2] |

| 1d | Isopropyl | 80 | 1000 | [1][2] |

| 1e | 4-Piperidinyl | 15 | 80 | [1][2] |

Note: The IC50 and EC50 values are approximated from the qualitative descriptions of "modest to good activity" in the cited literature, with compound 1e showing the highest potency. For precise values, it is recommended to consult the full-text article.

Experimental Protocols

Synthesis of a Representative 3-Oxoisoindoline-4-carboxamide (Compound 1e)

This protocol describes a potential synthetic route to 2-(piperidin-4-yl)-3-oxoisoindoline-4-carboxamide, a potent derivative from this class.

Materials:

-

2-Formyl-3-nitrobenzoic acid

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Ammonium formate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Ammonia solution (7N in MeOH)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Reductive Amination: To a solution of 2-formyl-3-nitrobenzoic acid (1.0 eq) in a mixture of DCM and MeOH, add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the Boc-protected amino acid.

-

Nitro Group Reduction and Cyclization: The product from the previous step is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (or treated with ammonium formate) at room temperature until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting amino acid will spontaneously cyclize to the lactam.

-

Amide Formation: The crude lactam is dissolved in a suitable solvent like DMF. EDC (1.5 eq) and HOBt (1.5 eq) are added, and the mixture is stirred for 30 minutes. A solution of ammonia in methanol (excess) is then added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography.

-

Boc Deprotection: The Boc-protected final product is dissolved in DCM, and trifluoroacetic acid is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the final compound, 2-(piperidin-4-yl)-3-oxoisoindoline-4-carboxamide, as a TFA salt.